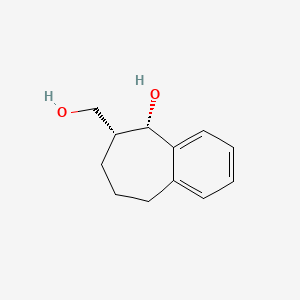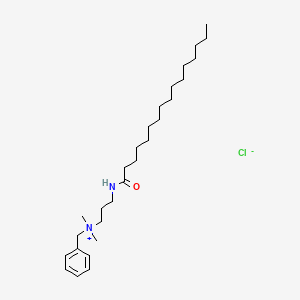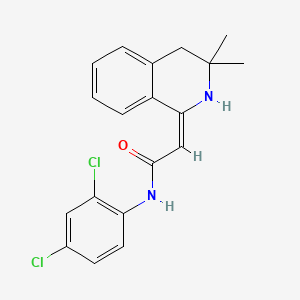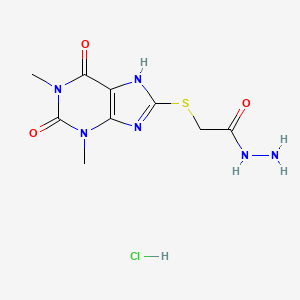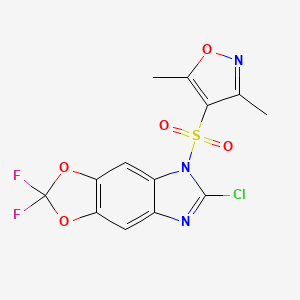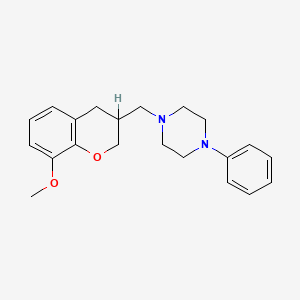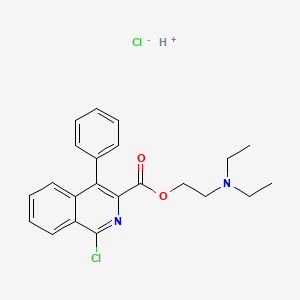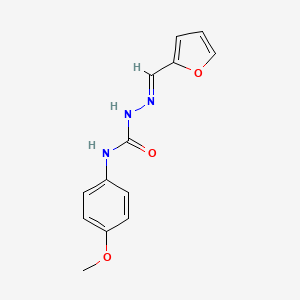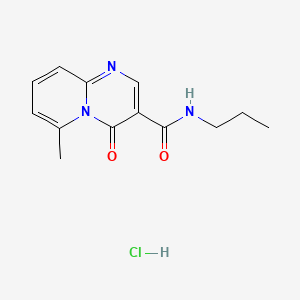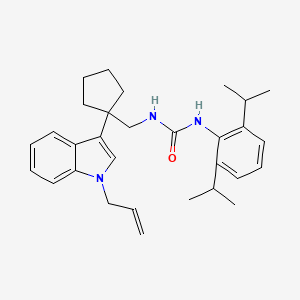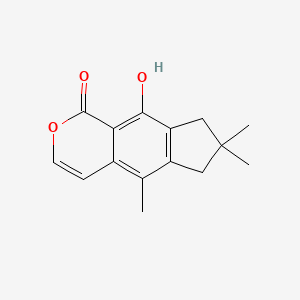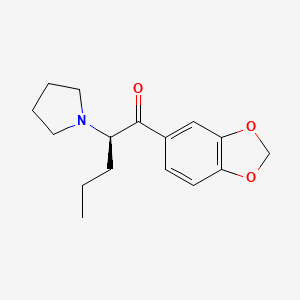
Methylenedioxypyrovalerone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,4-Methylenedioxypyrovalerone, commonly known as ®-Mdpv, is a synthetic stimulant compound belonging to the class of cathinones. It is structurally related to other psychoactive substances and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4-Methylenedioxypyrovalerone typically involves the following steps:
Starting Materials: The synthesis begins with the precursor 3,4-methylenedioxyphenyl-2-propanone.
Formation of Intermediate: The precursor undergoes a reaction with a suitable amine, such as pyrrolidine, in the presence of a reducing agent like sodium borohydride.
Cyclization: The intermediate product is then cyclized to form the final compound, ®-3,4-Methylenedioxypyrovalerone.
Industrial Production Methods
Industrial production of ®-3,4-Methylenedioxypyrovalerone involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-3,4-Methylenedioxypyrovalerone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
®-3,4-Methylenedioxypyrovalerone has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of cathinones.
Biology: Research focuses on its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigations into its potential therapeutic uses and risks as a psychoactive substance.
Industry: Utilized in the development of analytical methods for detecting synthetic stimulants.
Mechanism of Action
The mechanism of action of ®-3,4-Methylenedioxypyrovalerone involves its interaction with the central nervous system. It primarily acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which are crucial for its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects.
Mephedrone: Another synthetic cathinone with stimulant properties.
Methylenedioxypyrovalerone (MDPV): The racemic mixture of ®-Mdpv.
Uniqueness
®-3,4-Methylenedioxypyrovalerone is unique due to its specific stereochemistry, which can influence its pharmacological effects and potency compared to its racemic mixture or other related compounds.
Properties
CAS No. |
1388142-27-5 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2R)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H21NO3/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3/t13-/m1/s1 |
InChI Key |
SYHGEUNFJIGTRX-CYBMUJFWSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


